molecular formula C17H23N5O2S B4517996 2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4517996
M. Wt: 361.5 g/mol
InChI Key: NRMJYTXEQJJQGK-UHFFFAOYSA-N
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Description

2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by its intricate molecular architecture. The compound features:

  • A 4-methyl-1,3-thiazole core, a heterocyclic ring system known for its role in modulating biological activity.
  • An acetylated cyclopentylamino group at position 2, which enhances lipophilicity and binding affinity to hydrophobic targets.

Thiazole derivatives are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structural complexity—particularly the combination of imidazole and cyclopentyl moieties—suggests unique interactions with biological targets, though specific studies on its applications remain sparse in the provided literature.

Properties

IUPAC Name

2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-11-15(16(24)19-8-7-13-9-18-10-20-13)25-17(21-11)22(12(2)23)14-5-3-4-6-14/h9-10,14H,3-8H2,1-2H3,(H,18,20)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMJYTXEQJJQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2CCCC2)C(=O)C)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted through comparisons with analogous thiazole derivatives (Table 1). Key differentiating factors include substituent groups, molecular weight, and reported biological activities.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Reported Biological Activities Key References
Target Compound: 2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide Thiazole core, acetyl-cyclopentylamino, imidazole-ethyl carboxamide ~380.5* Not explicitly reported; inferred antimicrobial/anticancer potential based on structural analogs
2-[acetyl(isopentyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide Isopentyl instead of imidazole-ethyl group ~298.4 Antimicrobial activity, enzyme inhibition
2-[acetyl(propan-2-yl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide Methoxyphenyl-ethyl substituent ~375.5 Anticancer, receptor binding
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide Cyclohexenyl-ethyl and cyclopropylamino groups ~335.5 Antiviral activity
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide Thiazolylidene and methoxyethyl substituents ~392.5 Antimicrobial, antifungal
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide Benzyl and pyridylmethyl groups ~380.5 Enzyme inhibition, cytotoxic activity

*Estimated based on structural analogs.

Key Insights from Comparative Analysis:

Cyclopentyl and isopentyl groups improve membrane permeability compared to smaller substituents like cyclopropyl, as seen in cyclohexenyl derivatives .

Biological Activity Trends :

  • Compounds with aromatic substituents (e.g., methoxyphenyl, pyridyl) exhibit stronger anticancer activity due to intercalation or receptor antagonism .
  • Thiazolylidene and thiadiazole derivatives show broader antimicrobial profiles, likely due to interference with bacterial cell-wall synthesis .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols involving thiazole ring formation, acetylation, and imidazole coupling, similar to methods described for structurally complex analogs .

Uniqueness of the Target Compound:

The simultaneous presence of imidazole, cyclopentyl, and acetylated amino groups distinguishes it from other thiazole derivatives. This combination may enable dual functionality—e.g., targeting both hydrophobic enzyme pockets (via cyclopentyl) and polar active sites (via imidazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

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